molecular formula C24H26FN5OS B11271066 1-(4-benzylpiperidin-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

1-(4-benzylpiperidin-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B11271066
M. Wt: 451.6 g/mol
InChI Key: QJOZPBMPCWFNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a benzyl group, a fluorophenyl group, and an imidazotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Synthesis of the Imidazotriazole Moiety: The imidazotriazole ring is formed through a multi-step process involving the cyclization of suitable intermediates.

    Coupling Reactions: The final compound is obtained by coupling the piperidine derivative with the imidazotriazole derivative under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazotriazole ring or the carbonyl group.

    Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-CHLOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
  • 1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE

Uniqueness

The uniqueness of 1-(4-BENZYLPIPERIDIN-1-YL)-2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE lies in its specific structural features, such as the presence of a fluorophenyl group and an imidazotriazole moiety, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H26FN5OS

Molecular Weight

451.6 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C24H26FN5OS/c25-20-6-8-21(9-7-20)29-14-15-30-23(29)26-27-24(30)32-17-22(31)28-12-10-19(11-13-28)16-18-4-2-1-3-5-18/h1-9,19H,10-17H2

InChI Key

QJOZPBMPCWFNND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.